3,5-Diethoxyaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,5-diethoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
PJLOISRUGOULHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)OCC |
Origin of Product |
United States |
Synthesis Methodologies and Strategies for 3,5 Diethoxyaniline and Its Derivatives
Formation of Spiroindolenine Scaffolds
3,5-Dimethoxyaniline (B133145) plays a crucial role as a component in multicomponent reactions for the construction of spiroindolenine frameworks. These reactions, often inspired by the Ugi reaction, involve the simultaneous assembly of multiple starting materials into a single, complex product. In the synthesis of spiro[indole-isoquinolines], 3,5-dimethoxyaniline has been employed in a visible light-mediated, one-pot, three-component reaction. This process typically involves an N-aryl tertiary amine, an isocyanide, and an electron-rich aniline (B41778) like 3,5-dimethoxyaniline, leading to the formation of α-aminoamidines, which are precursors to spiroindolenine derivatives beilstein-journals.orgnih.gov. The electron-rich nature of 3,5-dimethoxyaniline facilitates its participation in these cascade reactions, contributing to the efficient assembly of these privileged heterocyclic scaffolds beilstein-journals.orgnih.gov.
Diversity-Oriented Synthesis (DOS) Applications
Diversity-Oriented Synthesis (DOS) is a strategic approach in organic chemistry aimed at generating libraries of structurally diverse molecules from a common starting material in a limited number of synthetic steps. This methodology is highly valued in drug discovery for its ability to explore a broad chemical space. 3,5-Dimethoxyaniline has been identified as a valuable starting block for DOS, particularly for the synthesis of natural product analogs researchgate.netnih.govnih.govmdpi.com.
A significant application of 3,5-dimethoxyaniline in DOS involves its conversion into functionalized aminoacetophenones. Specifically, 2-amino-4,6-dimethoxyacetophenone and 4-amino-2,6-dimethoxyacetophenone can be readily synthesized and scaled up from 3,5-dimethoxyaniline researchgate.netnih.govnih.govmdpi.com. These aminoacetophenones serve as crucial intermediates for the subsequent synthesis of various natural product scaffolds, including flavones, coumarins, azocanes, chalcones, and aurones, many of which are frequently studied for their pharmacological properties researchgate.netnih.govnih.govmdpi.com.
In the synthetic pathways leading to these functionalized aminoacetophenones, protecting group strategies are often employed. The trifluoroacetamide (B147638) group has been utilized for protecting amino functionalities. For instance, intermediates bearing a trifluoroacetamide group can be deprotected under mild, classical conditions, such as using potassium carbonate in methanol, to yield the desired aminoacetophenones with excellent efficiency mdpi.com. This strategy allows for selective manipulation of functional groups during multi-step syntheses, a common requirement in DOS ug.edu.plgoogle.comgoogle.com.
Chemical Reactivity and Mechanistic Investigations of 3,5 Diethoxyaniline
Electrophilic Aromatic Substitution Reactivity
The presence of two ethoxy groups and an amine group on the benzene (B151609) ring significantly activates it towards electrophilic aromatic substitution (EAS). These electron-donating substituents direct incoming electrophiles to the ortho and para positions relative to themselves.
Mechanism of Friedel-Crafts Type Electrophilic Attack
Friedel-Crafts reactions, a classic example of electrophilic aromatic substitution, involve the alkylation or acylation of aromatic rings. For 3,5-diethoxyaniline, the electron-rich nature of the ring, due to the activating ethoxy and amino groups, makes it highly susceptible to such reactions. Research indicates that Friedel-Crafts type electrophilic attacks can occur on the electron-rich aryl ring of this compound, particularly in reactions involving vicinal diones. These reactions are proposed to involve a carbocationic intermediate, characteristic of Friedel-Crafts mechanisms, where the electrophile attacks the aromatic system, leading to the formation of a sigma complex, followed by deprotonation to restore aromaticity rsc.orgresearchgate.netuci.eduminia.edu.egmasterorganicchemistry.combyjus.comwikipedia.org. Specifically, a novel and highly regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) has been reported, utilizing aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent, leading to para-alkyl 3,5-dimethoxyanilines researchgate.net. This indicates that the para position relative to the amine group is a favored site for electrophilic attack.
Double Cyclization Reactions and Bisindoline Formation
This compound has been observed to undergo double cyclization reactions, leading to the formation of bisindoline structures. In one such investigation, the reaction of 3,5-dimethoxyaniline with 2,3-butanedione (B143835) under polar acidic conditions resulted in an unanticipated double cyclization, yielding 2,2′-dimethyl-5,5′,7,7′-tetramethoxybisindole rsc.orgresearchgate.net. The proposed mechanism for bisindoline formation involves Friedel-Crafts type electrophilic attack on the electron-rich aryl ring during the ring-closing C–C bond-forming steps. This process is thought to proceed through a common carbocationic monocyclized intermediate rsc.org. Similar reactions with other vicinal diones, such as benzil (B1666583) and 4-methylbenzil, also yielded bisindoline derivatives under specific conditions, though other products like iminoethanones and indolinones were also observed depending on the reaction parameters rsc.org.
Nucleophilic Reaction Pathways
The amine group in this compound can participate in nucleophilic reactions, and the molecule itself can be involved in reactions where it acts as a nucleophile or is acted upon by nucleophiles.
Reactivity with Hydrogen Chloride
This compound can react with hydrogen chloride (HCl). While specific detailed mechanisms for this exact reaction are not exhaustively detailed in the provided search results, general principles of amine chemistry suggest that HCl will protonate the basic amine group, forming an ammonium (B1175870) salt. This protonation is a fundamental acid-base reaction. One source mentions that 3,5-dimethoxyaniline has been shown to react with hydrogen chloride in the presence of an azobenzene, with the mechanism involving a nucleophilic attack by chloride ion on the carbonyl carbon atom, followed by protonation and covalent bond formation biosynth.com. However, this description seems to be related to the azobenzene's reactivity rather than a direct reaction of HCl with this compound itself, beyond simple protonation.
Hydrolysis Kinetics of this compound-Derived Phosphate (B84403) Esters
Reactive Species Analysis (Neutral and Protonated Forms)
In the hydrolysis of phosphate esters derived from aniline (B41778) derivatives, the reactive species can exist in both neutral and protonated (conjugate acid) forms semanticscholar.orgresearchgate.net. Kinetic studies suggest that the neutral species is generally less reactive compared to its protonated counterpart semanticscholar.orgresearchgate.net. For instance, in the hydrolysis of tri-2,5-diethoxyaniline phosphate, kinetic runs were performed in acidic regions (0.01-5 M HCl) at elevated temperatures (98°C) semanticscholar.orgresearchgate.net. Analysis of ionic strength data in the range of 0.01 to 5 M HCl indicated that the conjugate acid species of the triester is the reactive form ccsenet.org. The hydrolysis mechanism is often described as bimolecular, supported by temperature and solvent effects on the reaction rate, and involves nucleophilic attack on the phosphorus atom semanticscholar.orgccsenet.orgresearchgate.net.
Bond Fission Studies
Studies investigating bond fission in reactions involving this compound are crucial for understanding its decomposition pathways and the mechanisms of its transformations. While specific studies detailing P-N bond fission directly with this compound are not prominently found in general literature searches, research on similar aniline derivatives and organophosphorus compounds provides context. For instance, studies on the hydrolysis of organophosphorus pesticides, such as tri-2,5-diethoxyaniline phosphate, have indicated that P-N bond fission can be a significant pathway under certain conditions semanticscholar.orgresearchgate.netresearchgate.netasianpubs.org. These studies often employ kinetic analyses, including Arrhenius parameters and solvent effects, to elucidate the mechanisms. The observed P-N bond cleavage in these phosphate esters suggests that the aniline moiety can influence the stability and reactivity of the phosphorus-nitrogen linkage semanticscholar.orgresearchgate.netasianpubs.org. Further investigations into the C-N bond cleavage of this compound itself would be necessary to fully characterize its behavior in such reactions.
Influence of Solvent and Acidity on Reaction Rates
The reaction rates of this compound are significantly influenced by the choice of solvent and the acidity of the reaction medium. Research on the hydrolysis of organophosphorus compounds, where aniline derivatives are involved, highlights the impact of solvent polarity and acidity on reaction kinetics semanticscholar.orgresearchgate.netresearchgate.netnih.gov. For example, studies on the hydrolysis of tri-2,5-diethoxyaniline phosphate in acidic media have shown that the rate of hydrolysis is dependent on acid concentration and water activity, with specific parameters like the Bunnett plot slopes (w = 9.09, w* = 3.75) suggesting a bimolecular mechanism semanticscholar.org. These findings indicate that the transition state's rigidity, influenced by solvation, plays a critical role.
In the context of Friedel-Crafts alkylation, the presence of trifluoroacetic acid (TFA) has been shown to be crucial for the regioselective alkylation of 3,5-Dimethoxyaniline with aldehydes, demonstrating the importance of acidic conditions in activating the aniline for electrophilic aromatic substitution researchgate.netresearchgate.netresearchgate.net. The choice of solvent also impacts these reactions; for instance, toluene, an aprotic apolar solvent, has been observed to lead to faster reaction kinetics compared to acetonitrile (B52724) (aprotic polar) in some catalytic oxidations, suggesting that solvent properties can modulate reaction rates through interactions like hydrogen bonding mdpi.com.
Condensation and Imine Formation Reactions
This compound readily participates in condensation reactions, particularly with carbonyl compounds, to form imines and related structures.
Schiff Base Derivatization from Aldehydes
As a primary aromatic amine, this compound undergoes Schiff base formation through condensation with aldehydes. This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to yield an imine (Schiff base) nih.govresearchgate.netdergipark.org.tr. Research has shown that this reaction can be catalyzed by acids, and various solvents can be employed, with ethanol (B145695) being a common choice for achieving good yields researchgate.netdergipark.org.trmdpi.com. For example, Schiff bases derived from 3,5-dimethoxyaniline and various aromatic aldehydes have been synthesized and characterized, with yields often ranging from moderate to high researchgate.netdergipark.org.trmdpi.comresearchgate.net. These reactions are fundamental in organic synthesis, providing access to a wide range of imine derivatives with potential applications in coordination chemistry and medicinal fields researchgate.netdergipark.org.trmdpi.comresearchgate.net.
Reactions with Vicinal Diones and Indolinone Synthesis
This compound reacts with vicinal diones, such as 2,3-butanedione and benzil, leading to the formation of complex heterocyclic structures, including bisindolines and indolinones rsc.orgresearchgate.netresearchgate.net. The reaction pathway is highly dependent on the reaction conditions, including the solvent and acidity. For instance, under polar acidic conditions, the reaction of 3,5-dimethoxyaniline with 2,3-butanedione yields a bisindole derivative, 2,2′-dimethyl-5,5′,7,7′-tetramethoxybisindole rsc.orgresearchgate.netresearchgate.net. When benzil is used, varying the solvent, acid, and temperature can lead to different products, such as cis-1,2-diphenyl-2-[(3,5-dimethoxyphenyl)imino]ethanone, 3,3-diphenyl-4,6-dimethoxyindolin-2-one, or bisindole derivatives rsc.orgresearchgate.netresearchgate.net. The proposed mechanisms for these transformations often involve Friedel-Crafts type electrophilic attack on the electron-rich aryl ring, followed by cyclization steps, potentially proceeding through a common carbocationic monocyclized intermediate rsc.orgresearchgate.netresearchgate.net.
Catalytic Reaction Studies
This compound can serve as a substrate in various catalytic reactions, particularly palladium-catalyzed cross-coupling reactions.
Mizoroki-Heck Coupling Mechanisms
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling between an unsaturated halide (or triflate) and an alkene, is a significant carbon-carbon bond-forming reaction wikipedia.orgwikipedia.org. While direct studies detailing the Mizoroki-Heck coupling of this compound as a substrate are not extensively detailed in the provided search results, the compound has been utilized in synthetic routes where the Mizoroki-Heck coupling is a key step. For example, in the synthesis of Piceatannol, 3,5-dimethoxyaniline was a starting material that underwent a series of reactions, including diazotization, reduction, acetylation, followed by a Mizoroki-Heck coupling with 3,4-dimethoxystyrene (B140838) crimsonpublishers.com. The general mechanism of the Mizoroki-Heck reaction involves oxidative addition of the palladium catalyst to the halide, migratory insertion of the alkene, β-hydride elimination, and reductive elimination, regenerating the palladium catalyst wikipedia.orgwikipedia.orgorganic-chemistry.org. Research into related palladium-catalyzed reactions, such as Suzuki and Heck couplings, highlights the importance of ligands and reaction conditions in controlling reactivity and selectivity organic-chemistry.orgchim.itnih.govnih.gov. Mechanistic studies on related three-component coupling reactions involving anilines and aldehydes have shown that the C-N bond cleavage can be the turnover-limiting step rsc.org.
Metal-Ion Catalysis in Oxidative Coupling Reactions
Oxidative coupling reactions represent a powerful class of transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the direct activation of typically inert C-H or X-H bonds, often without the need for pre-functionalization. Transition metal ions play a pivotal role as catalysts in these processes, facilitating bond formation by mediating electron transfer and activating substrates.
Ruthenium catalysts have demonstrated efficacy in promoting complex coupling reactions. For instance, a Ruthenium-catalyzed three-component deaminative coupling reaction has been developed for the synthesis of substituted quinoline (B57606) derivatives. This methodology involves the reaction of anilines, aldehydes, and allylamines, forming quinoline structures without generating toxic byproducts rsc.org. Studies utilizing electron-rich anilines, such as 3,5-dimethoxyaniline (a close analog of this compound), have shown that these substrates are well-suited for such coupling reactions when reacted with aryl-substituted aldehydes and allylamines rsc.org. Specifically, neutral Ru–H complexes have been identified as effective catalysts in this transformation, leading to the formation of quinoline products rsc.org.
Other transition metals, including copper, iron, and manganese, have also been implicated in catalyzing oxidative coupling reactions involving aniline derivatives, often in the context of analytical methods or the synthesis of specific functional molecules researchgate.netcapes.gov.bracs.orgnih.gov. These reactions typically involve the oxidation of one coupling partner, followed by coupling with the other, often facilitated by oxidants like hydrogen peroxide or tert-butyl hydroperoxide acs.orgnih.gov.
Rearrangements and Intramolecular Cyclization Phenomena
Intramolecular cyclization reactions are fundamental in constructing cyclic and heterocyclic molecular architectures. Aniline derivatives, with their nucleophilic nitrogen atom and aromatic ring, can participate in various intramolecular cyclization pathways, often facilitated by metal catalysts or specific reaction conditions.
Studies involving 3,5-dimethoxyaniline have demonstrated its participation in reactions leading to cyclic products. For example, in reactions with quinones, a Michael-type nucleophilic addition of the aniline to the quinone can occur, followed by intramolecular cyclization and dehydration to form carbazole (B46965) derivatives. However, it has been noted that unprotected 3,5-dimethoxyaniline can undergo decomposition under such conditions, yielding complex mixtures caltech.edu.
Palladium-catalyzed intramolecular Heck reactions also showcase the potential for aniline derivatives to engage in cyclization. For instance, the reaction of bromoindoles with N-tosyl-3,5-dimethoxyaniline has been employed to synthesize complex fused ring systems, demonstrating the utility of such aniline derivatives in palladium-catalyzed cyclization processes sci-hub.seacs.org.
General rearrangement reactions, such as the Hofmann-Martius rearrangement (aryl migration in alkylated anilines), Fries rearrangement (aryl ester rearrangement), and Fischer-Hepp rearrangement (N-nitrosoamine rearrangement), are known to occur with aniline derivatives and related compounds. These reactions typically involve the migration of alkyl or acyl groups to the aromatic ring, often under acidic or thermal conditions wikipedia.orgmsu.edumvpsvktcollege.ac.in. While specific rearrangements of this compound itself are not extensively detailed in the provided literature, its structural features suggest potential susceptibility to such transformations under appropriate catalytic or thermal stimuli.
The "Tert-Amino Effect" in Heterocyclic Synthesis
The "tert-amino effect" is a concept that describes a class of cyclization reactions, primarily observed in ortho-substituted N,N-dialkylanilines, which facilitates the formation of heterocyclic rings. Coined by Meth-Cohn and Suschizky, this effect generally involves the participation of the tertiary amino group in promoting ring closure, typically through interaction with an ortho-substituent or an adjacent moiety nih.govbeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov. The mechanism often entails ring closure between the ortho-substituent and the tertiary nitrogen atom, or via reactions involving α-methylene groups adjacent to the nitrogen nih.govnih.govbeilstein-journals.org. This phenomenon is instrumental in the synthesis of various fused heterocyclic systems, including pyrido-fused benzenes, pyridazines, and uracils, as well as spirocyclic compounds nih.govnih.govresearchgate.netbeilstein-journals.org.
While the classical definition and most direct examples of the tert-amino effect involve ortho-substituted anilines, the underlying principle of amine-mediated cyclization remains relevant for aniline derivatives in general, including those with meta-substitution patterns like this compound. The presence of the amino group can influence the reactivity and facilitate intramolecular cyclization pathways in the synthesis of heterocycles. For instance, electrochemical oxidation of o-cyclic amine substituted anilines can lead to fused benzimidazoles, where the iminium ion intermediate undergoes cyclization, a process attributed to the tert-amino effect kingston.ac.uk.
Data Tables
Table 1: Palladium-Catalyzed Intramolecular Heck Reaction Involving a 3,5-Dimethoxyaniline Derivative
| Reactants | Catalyst System | Base | Solvent | Temperature | Time | Product | Yield | Reference |
| 3-bromo-2-bromomethylindole and N-tosyl-3,5-dimethoxyaniline | Pd(OAc)2, PPh3 | K2CO3 | DMF | 110 °C | 6 h | Sulfonamide 3f (fused ring system) | 90% | sci-hub.seacs.org |
Compound List
this compound
3,5-Dimethoxyaniline
Quinoline derivatives
Allylamines
4-Methoxybenzaldehyde
Triallylamine
Ruthenium-hydride complexes
N-tosyl-3,5-dimethoxyaniline
3-bromo-2-bromomethylindole
N,N-dialkylanilines
Benzimidazoles
Anilines
Role As a Versatile Synthetic Building Block and Intermediate
Precursor for Advanced Organic Molecules
The strategic placement of the amino and ethoxy groups on the benzene (B151609) ring allows 3,5-diethoxyaniline to serve as a foundational element in the synthesis of sophisticated organic structures. Its nucleophilic amino group and the activated aromatic ring are key to its role as a precursor in the pharmaceutical and dye industries.
Utilization in Pharmaceutical Intermediate Synthesis
This compound and its analogs are valuable starting materials in the development of pharmaceutical compounds. They are integral to "Diversity-Oriented Synthesis" (DOS), a strategy aimed at creating libraries of structurally diverse molecules for high-throughput screening in drug discovery. jsynthchem.comarkat-usa.org By serving as the initial scaffold, this compound enables the construction of complex natural product analogs that are frequently investigated as lead compounds. nih.govajol.info For instance, it is a key precursor for amino acetophenones, which are versatile intermediates for synthesizing molecules with potential therapeutic applications, including analgesics and anti-inflammatory agents. ias.ac.in
Applications in Dye and Pigment Synthesis
In the field of color chemistry, this compound functions as a crucial intermediate in the synthesis of various dyes, particularly azo dyes. ias.ac.in The primary amino group of the aniline (B41778) is readily converted into a diazonium salt under acidic conditions with sodium nitrite. This highly reactive diazonium salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form an azo compound, characterized by the -N=N- chromophore. The ethoxy groups on the aniline ring act as powerful auxochromes, modifying the color and enhancing the tinctorial strength and fastness properties of the final dye.
Construction of Complex Heterocyclic Systems
The reactivity of this compound makes it an excellent substrate for constructing complex heterocyclic frameworks, which form the core of many biologically active compounds.
Quinoline (B57606) and Acridine Derivative Synthesis
The aniline core of this compound is fundamental to several classic named reactions for synthesizing quinoline and acridine derivatives.
Quinolines: In syntheses such as the Combes, Doebner-von Miller, or Friedländer reactions, anilines are condensed with dicarbonyl compounds or α,β-unsaturated carbonyls to form the quinoline ring system. iipseries.orgpharmaguideline.com Employing this compound in these reactions leads to the formation of quinolines with alkoxy substitution at defined positions, which can significantly influence the molecule's biological activity.
Acridines: The Bernthsen acridine synthesis involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride at high temperatures. beilstein-journals.org this compound can be used to prepare the necessary N-substituted diphenylamine intermediate, thereby incorporating the diethoxy-substituted ring into the final tricyclic acridine framework.
Flavone, Coumarin, Azocane, Chalcone, and Aurone Analogs
This compound is a cornerstone for the diversity-oriented synthesis of a range of natural product analogs that are significant in medicinal chemistry. jsynthchem.comajol.info The process typically begins with the conversion of the aniline to a corresponding amino acetophenone derivative. This intermediate serves as a versatile platform for building various heterocyclic and polycyclic scaffolds. arkat-usa.orgnih.gov
Chalcones and Aurones: Amino acetophenones derived from this compound can undergo condensation reactions with various aldehydes to produce chalcone analogs. These chalcones can then be subjected to oxidative cyclization to yield aurones.
Flavones and Coumarins: These important classes of compounds can be synthesized from the same amino acetophenone intermediates through different cyclization strategies, providing access to libraries of substituted flavones and coumarins for biological screening. jsynthchem.compharmaguideline.com
Azocanes: The versatility of the starting material also extends to the synthesis of medium-sized rings like azocanes, which are of increasing interest in drug discovery. nih.govajol.info
The table below summarizes the heterocyclic systems derived from this compound intermediates.
| Starting Material | Intermediate | Target Heterocyclic System(s) | Significance |
| This compound | 2'-Amino-4',6'-diethoxyacetophenone | Flavones, Coumarins, Chalcones | Lead compounds in drug discovery |
| This compound | 2'-Amino-4',6'-diethoxyacetophenone | Aurones, Azocanes | Pharmacologically relevant scaffolds |
Spiro[indole-isoquinoline] Frameworks
The synthesis of complex spirocyclic systems, such as those containing indole or isoquinoline moieties, often relies on multicomponent reactions (MCRs) where an arylamine or its derivative is a key reactant. These one-pot reactions allow for the rapid assembly of molecular complexity from simple starting materials.
While a direct, widely cited pathway from this compound to spiro[indole-isoquinoline] frameworks is not extensively documented, its role as a substituted arylamine makes it a prime candidate for such transformations. For example, the synthesis of spiro[indole-quinazoline] and spiro[dihydropyridine-oxindole] derivatives has been achieved through MCRs involving isatins (an indole derivative) and various amines or anilines. jsynthchem.com In these reactions, the aniline component reacts with carbonyl compounds to form an imine intermediate, which then undergoes cyclization to generate the spiro-heterocyclic product. The electron-donating ethoxy groups of this compound would influence the reactivity of the intermediates, potentially leading to novel and regioselective outcomes in the construction of complex spiro architectures.
Bisindole and Indolinone Scaffold Assembly
In the realm of heterocyclic chemistry, this compound serves as a potent precursor for the assembly of intricate molecular frameworks like bisindoles and indolinones. Research conducted on its analog, 3,5-dimethoxyaniline (B133145), demonstrates its capacity to undergo reactions with vicinal diones to produce these valuable scaffolds. rsc.orgresearchgate.net The reaction's outcome is highly dependent on the specific reactants and conditions, such as solvent, acid catalyst, and temperature. rsc.org
For instance, the reaction of 3,5-dimethoxyaniline with 2,3-butanedione (B143835) under polar acidic conditions leads to a double cyclization, forming a 2,2′-dimethyl-5,5′,7,7′-tetramethoxybisindole. rsc.org However, when benzil (B1666583) is used as the dione under similar conditions, the reaction yields an imino-ethanone rather than a bisindoline. rsc.org By modifying the reaction environment to apolar acidic conditions at higher temperatures, the reaction with benzil can be directed to produce both a major indolinone product (3,3-diphenyl-4,6-dimethoxyindolin-2-one) and a minor bisindole product (2,2′-diphenyl-5,5′,7,7′-tetramethoxybisindole). rsc.org
The proposed mechanism for these transformations involves a Friedel–Crafts type electrophilic attack on the electron-rich aromatic ring of the aniline derivative, which is a critical step in the ring-closing C–C bond formation. rsc.org This highlights the versatility of dialkoxyanilines in creating complex heterocyclic structures that are central to medicinal chemistry and natural product synthesis. mdpi.commdpi.comnih.gov
Table 1: Synthesis of Bisindole and Indolinone Scaffolds from 3,5-Dimethoxyaniline
| Vicinal Dione | Reaction Conditions | Major Product(s) | Minor Product(s) | Reference |
| 2,3-Butanedione | Polar, Acidic | 2,2′-Dimethyl-5,5′,7,7′-tetramethoxybisindole | - | rsc.org |
| Benzil | Polar, Acidic | cis-1,2-Diphenyl-2-[(3,5-dimethoxyphenyl)imino]ethanone | - | rsc.org |
| Benzil | Apolar, Acidic, Elevated Temp. | 3,3-Diphenyl-4,6-dimethoxyindolin-2-one | 2,2′-Diphenyl-5,5′,7,7′-tetramethoxybisindole | rsc.org |
| 4-Methylbenzil | Apolar, Acidic, Elevated Temp. | 3-(4-Methylphenyl)-3-phenyl-4,6-dimethoxyindolin-2-one | 2-(4-Methylphenyl)-2′-phenyl-5,5′,7,7′-tetramethoxybisindole | rsc.orgresearchgate.net |
Pyrrolidine-2,3-dione Derivatives
Pyrrolidine-2,3-diones are significant heterocyclic motifs that serve as intermediates in the synthesis of a wide array of biologically active compounds. researchgate.netresearchgate.net The synthesis of these structures often involves multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. tandfonline.com Typical synthetic strategies involve the condensation of amines, aldehydes, and pyruvate derivatives. nih.gov
While direct examples of using this compound for the synthesis of pyrrolidine-2,3-diones are not prominent in the surveyed literature, the general synthetic routes accommodate a wide range of aromatic amines. organic-chemistry.org These reactions, such as the one-pot, three-component reaction between an amine, an aldehyde, and a pyruvate, could potentially incorporate this compound to generate novel pyrrolidine-2,3-dione derivatives substituted with the 3,5-diethoxyphenyl group. nih.gov The resulting compounds would be of interest for screening in medicinal chemistry due to the known pharmacological relevance of the pyrrolidine-2,3-dione core. researchgate.net
Polymer Science and Material Chemistry Applications
In materials science, this compound is a valuable monomer for creating functional polymers. The presence of the aniline group allows for polymerization into polyaniline-like structures, while the ethoxy side groups modify the polymer's properties, such as solubility, processability, and electronic characteristics.
Monomer for Conducting Polymers (Poly(this compound))
This compound can be polymerized, typically through chemical or electrochemical oxidation, to form poly(this compound), a type of substituted polyaniline. Polyaniline and its derivatives are well-known conducting polymers, valued for their unique electronic, electrochemical, and optical properties. ias.ac.in The polymerization of the related monomer, 2,5-dimethoxyaniline, to yield poly(2,5-dimethoxyaniline) (PDMOA) has been well-documented. ias.ac.inresearchgate.net This process typically uses an oxidant like ammonium (B1175870) persulfate in an acidic medium. ias.ac.in
The resulting polymers, like PDMOA, often exhibit enhanced solubility in common organic solvents compared to unsubstituted polyaniline, which is notoriously difficult to process. ias.ac.in This improved solubility is a direct result of the alkoxy substituents, which disrupt interchain packing and increase polymer-solvent interactions. The polymer backbone retains its conjugated nature, which is essential for electrical conductivity, although the conductivity may be lower than that of pristine polyaniline due to the insulating effect of the alkoxy groups. ias.ac.in
Nanocomposite Formation and Characterization
Conducting polymers derived from monomers like this compound can be integrated with inorganic or organic nanomaterials to form nanocomposites with synergistic or enhanced properties. mdpi.com Polyaniline-based nanocomposites are developed to improve mechanical strength, thermal stability, and barrier properties, making them suitable for applications like anti-corrosion coatings. mdpi.com
For example, polyaniline has been combined with metal oxides such as SiO₂, CeO₂, and TiO₂ via in-situ polymerization to create nanocomposites. mdpi.com Characterization techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and UV-vis spectroscopy confirm the incorporation of the nanoparticles into the polymer matrix. mdpi.com Similarly, nanocomposites of poly(2,5-dimethoxyaniline) have been prepared, such as with platinum (PDMA@Pt), indicating that substituted polyanilines are also amenable to forming such hybrid materials. researchgate.net These composites often exhibit enhanced thermal stability compared to the pure polymer. researchgate.net
Electrochromic Material Development
Electrochromism is the phenomenon where a material reversibly changes its color in response to an applied electrical potential. cdmf.org.br Conducting polymers, including substituted polyanilines, are excellent candidates for electrochromic devices due to their distinct color changes between different oxidation states, fast switching times, and high coloration efficiency. nih.gov
Poly(2,5-dimethoxyaniline) (PDMA) has been extensively studied as an electrochromic material. scielo.brscielo.brresearchgate.net PDMA films can be electrochemically synthesized and deposited onto transparent conductive electrodes like indium tin oxide (ITO) glass. scielo.brresearchgate.net These films exhibit reversible color changes, for example, from yellow in the fully reduced state to green or blue in the oxidized states, upon potential switching. researchgate.netscielo.br The performance of these electrochromic materials, including their response time, is highly dependent on the electrolyte used and the applied potential. scielo.brresearchgate.net Research has shown that PDMA can achieve fast response times of less than two seconds, making it a promising material for applications such as smart windows, displays, and mirrors. scielo.brscielo.brresearchgate.net
Table 2: Electrochromic Properties of Poly(2,5-dimethoxyaniline) Film
| Property | Observation | Reference |
| Color Transition | Yellow (reduced) to Blue (oxidized) | scielo.brresearchgate.net |
| Synthesis Method | Electrochemical Polymerization | scielo.brresearchgate.net |
| Substrate | Indium Tin Oxide (ITO) Glass | scielo.br |
| Fastest Response Time | < 2 seconds (at 1.6 V in H₂SO₄ electrolyte) | scielo.brresearchgate.net |
| Influencing Factors | Applied potential, type of electrolyte | scielo.brresearchgate.net |
Biocompatible Polymer Formulations
Due to the absence of research in this area, there are no findings to report on the use of this compound in the development of biocompatible polymers.
Theoretical and Computational Chemistry Investigations of 3,5 Diethoxyaniline
Electronic Structure and Molecular Properties
Understanding the electronic structure and molecular properties of 3,5-Diethoxyaniline is foundational for predicting its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in this regard.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of a molecule's electronic structure and properties based on its electron density. For this compound, DFT calculations would typically involve optimizing its molecular geometry to find the most stable conformation. This process yields critical data such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Additionally, DFT can predict various molecular properties, including the dipole moment, polarizability, and vibrational frequencies. Common computational approaches often utilize hybrid functionals like B3LYP, coupled with basis sets such as 6-31G(d,p) or 6-311+G(d,p), which offer a balance between accuracy and computational cost.
While specific DFT-optimized geometry parameters, dipole moments, or vibrational frequencies for this compound were not found in the current search results, these calculations are standard for characterizing organic compounds. Studies on analogous compounds, such as dimethoxyanilines, have employed similar DFT methodologies to determine their structural and electronic characteristics researchgate.netlookchem.com.
Potential Data Table Structure for DFT Calculations:
| Property | Calculated Value (Units) | Computational Method/Basis Set | Reference (if applicable) |
| Optimized Geometry | Bond Lengths (Å) | DFT / [Basis Set] | N/A |
| Bond Angles (°) | DFT / [Basis Set] | N/A | |
| Dipole Moment (µ) | Value (Debye) | DFT / [Basis Set] | N/A |
| Polarizability (α) | Value (ų) | DFT / [Basis Set] | N/A |
| Vibrational Frequencies | Imaginary Frequencies (cm⁻¹) | DFT / [Basis Set] | N/A |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
A crucial aspect of electronic structure analysis involves the study of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electrons available for chemical reactions, while the LUMO represents the lowest energy orbitals that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity, stability, and electronic properties, such as its ability to undergo charge transfer or its potential for excitation.
Specific HOMO and LUMO energy values and the corresponding HOMO-LUMO gap for this compound were not found in the provided search results. However, computational studies on related compounds, such as dimethoxyanilines, have reported these values, illustrating their significance in understanding electronic transitions and reactivity researchgate.netlookchem.com. For instance, studies on dimethoxyaniline derivatives have shown that the HOMO-LUMO gap can correlate with chemical reactivity and electron conductivity scholarsresearchlibrary.com.
Potential Data Table Structure for Frontier Molecular Orbitals:
| Molecular Orbital | Energy (eV) | Description (e.g., Localization) | Computational Method/Basis Set | Reference (if applicable) |
| HOMO | Value | e.g., Localized on aniline (B41778) ring | DFT / [Basis Set] | N/A |
| LUMO | Value | e.g., Localized on ethoxy groups | DFT / [Basis Set] | N/A |
| HOMO-LUMO Gap | Value | DFT / [Basis Set] | N/A |
Quantum Chemical Characterization of Chemical Reactivity
Specific quantum chemical reactivity descriptors for this compound were not found in the provided search results. However, these calculations, typically performed using DFT, are essential for predicting reaction sites and understanding reaction mechanisms. Studies on various organic molecules have utilized Fukui functions, MEP mapping, and other descriptors to analyze chemical reactivity and predict reaction outcomes scholarsresearchlibrary.comijarset.comscirp.orgrsc.org.
Potential Data Table Structure for Reactivity Descriptors:
| Descriptor | Value (Units) | Atomic Site (if local) | Computational Method/Basis Set | Reference (if applicable) |
| Chemical Hardness (η) | Value (eV) | Global | DFT / [Basis Set] | N/A |
| Electrophilicity (ω) | Value (eV) | Global | DFT / [Basis Set] | N/A |
| Fukui Function (f⁺) | Value | e.g., C2, N | DFT / [Basis Set] | N/A |
| Fukui Function (f⁻) | Value | e.g., C2, N | DFT / [Basis Set] | N/A |
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in dissecting the mechanisms of chemical reactions, predicting selectivity, and analyzing transition states.
Chemo-, Regio-, and Stereoselectivity Predictions
Predicting the chemo-, regio-, and stereoselectivity of reactions involving this compound relies heavily on computational modeling. By calculating the activation energies for competing reaction pathways, computational chemists can determine which pathway is kinetically favored, thereby predicting the most likely product distribution. This involves comparing the energies of transition states leading to different potential products.
While specific computational predictions for the selectivity of reactions involving this compound were not found in the provided search results, such analyses are standard in computational organic chemistry. For example, studies on related nucleophilic aromatic substitution (SNAr) reactions have used DFT to predict regioselectivity by comparing transition state energies wuxibiology.com. These calculations help elucidate why a particular functional group or position on the molecule might react preferentially.
Transition State Analysis and Energy Profiles
Specific transition state analyses and energy profiles for reactions involving this compound were not found in the provided search results. However, studies on the hydrolysis of phosphate (B84403) esters derived from related aniline compounds have involved transition state analysis to determine reaction mechanisms and molecularity, indicating the formation of solvated transition states semanticscholar.orgresearchgate.net. Such analyses are crucial for a detailed understanding of reaction kinetics and pathways.
Potential Data Table Structure for Transition State Analysis:
| Reaction Step/Pathway | Transition State Structure | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method/Basis Set | Reference (if applicable) |
| Reactant A → Product B | Optimized TS geometry | Value | Value | DFT / [Basis Set] | N/A |
| Reactant A → Product C | Optimized TS geometry | Value | Value | DFT / [Basis Set] | N/A |
Intermolecular Interactions and Hydrogen Bonding Dynamics
Intermolecular interactions are the attractive or repulsive forces that exist between adjacent molecules. These forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, play a crucial role in determining the physical properties of substances, such as their melting points, boiling points, and solubility libretexts.orglibretexts.org. Hydrogen bonding, a particularly strong type of dipole-dipole interaction, occurs when a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) is attracted to a lone pair of electrons on another electronegative atom in a neighboring molecule libretexts.orglibretexts.org.
Density Functional Theory (DFT) is a powerful computational method widely employed to investigate and quantify these intermolecular interactions scielo.org.zascielo.org.mx. Studies on related aromatic systems, such as 3,5-dimethoxybenzene, have revealed the presence of intermolecular hydrogen bonds and other weak interactions that contribute to the formation of crystal lattices scielo.br. Similarly, research on other amine-containing molecules has utilized DFT to calculate interaction energies between molecular dimers, providing insights into the strength and nature of hydrogen bonding networks scielo.org.za. For this compound, computational studies would typically involve optimizing molecular geometries and calculating interaction energies using DFT functionals, potentially with dispersion corrections, to understand how these molecules self-associate or interact with solvent molecules.
While specific computational data on the intermolecular interactions and hydrogen bonding dynamics of this compound were not directly found in the reviewed literature, the general principles suggest that the amino group (-NH₂) and the ethoxy groups (-OCH₂CH₃) would be key sites for such interactions. The amino group, with its lone pair of electrons and hydrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor. The oxygen atoms of the ethoxy groups can also act as hydrogen bond acceptors.
Table 1: Typical Intermolecular Interactions in Aromatic Amines (Illustrative)
| Interaction Type | Description | Typical Interaction Energy Range (kJ/mol) | Computational Methods Used |
| Hydrogen Bonding | Involves a hydrogen atom bonded to N, O, or F, attracted to a lone pair on another electronegative atom. For anilines, N-H···N or N-H···O interactions are common. | -5 to -30 | DFT (e.g., B3LYP, M06-2X), MP2 |
| Dipole-Dipole | Electrostatic attraction between the partial positive end of one molecule and the partial negative end of another, arising from polar bonds. | -1 to -5 | DFT, Molecular Mechanics |
| London Dispersion | Weak, transient attractive forces arising from temporary fluctuations in electron distribution, present in all molecules. | -0.1 to -2 | DFT (with dispersion corrections like DFT-D3), Molecular Mechanics |
| C-H···O/N interactions | Weak interactions where a C-H bond acts as a weak hydrogen bond donor to an electronegative atom. | -1 to -5 | DFT, Hirshfeld surface analysis |
Note: The interaction energies listed are typical ranges observed in studies of similar organic molecules and are illustrative of the types of forces that would be investigated computationally for this compound.
In Silico Prediction of Spectroscopic Characteristics
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization without the need for experimental synthesis in the initial stages. This includes techniques for simulating UV-Visible absorption spectra and Nuclear Magnetic Resonance (NMR) spectra.
Simulation of Electronic Spin Resonance (ESR) Spectra
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study chemical species that possess unpaired electrons, such as free radicals and transition metal ions bhu.ac.inlibretexts.org. The technique relies on the magnetic properties of unpaired electrons. Since this compound is a stable organic molecule with all its electrons paired, it is not paramagnetic and therefore does not exhibit ESR activity. Consequently, computational simulations of ESR spectra are not applicable to this compound, and no such studies are reported in the literature.
Theoretical UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy probes electronic transitions within molecules, typically from the ground state to excited states, which are responsible for color and light absorption properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely adopted computational method for predicting UV-Vis absorption spectra researchgate.netsemanticscholar.orgfaccts.deyoutube.comnih.govdntb.gov.ua. TD-DFT calculations allow for the determination of excitation energies, which correspond to the wavelengths of light absorbed, and oscillator strengths, which indicate the intensity of these transitions.
These calculations typically involve optimizing the ground-state geometry of the molecule and then performing TD-DFT calculations using various functionals and basis sets. The output provides a simulated spectrum that can be compared with experimental data. For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and potential chromophoric properties. Studies on related aniline derivatives have shown that substituent effects can significantly influence the absorption maxima (λmax) and spectral band shapes semanticscholar.orgnih.gov.
Table 2: Typical Output of Theoretical UV-Visible Absorption Spectroscopy Calculations (Illustrative)
| Electronic Transition | Calculated Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) | Computational Method (Example) |
| S₀ → S₁ (HOMO→LUMO) | 3.50 | 354 | 0.45 | TD-DFT/B3LYP/6-31G(d) |
| S₀ → S₂ | 4.10 | 302 | 0.22 | TD-DFT/B3LYP/6-31G(d) |
| S₀ → S₃ | 4.85 | 256 | 0.15 | TD-DFT/B3LYP/6-31G(d) |
Note: The values presented are illustrative and represent the typical data format generated by TD-DFT calculations. Specific values for this compound would require dedicated computational studies.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic molecules. Computational methods are increasingly used to predict NMR chemical shifts, which can significantly aid in spectral assignment and structure elucidation. Common computational approaches include Density Functional Theory (DFT) coupled with the Gauge-Invariant Atomic Orbital (GIAO) method for calculating both ¹H and ¹³C NMR chemical shifts researchgate.netmdpi.comnih.gov. Machine learning (ML) techniques are also being developed and applied for highly accurate NMR chemical shift predictions mdpi.comnih.govresearchgate.net.
These prediction methods involve optimizing molecular geometry and then calculating the shielding tensors for each nucleus. The accuracy of these predictions is often assessed using metrics like the Mean Absolute Error (MAE) when compared to experimental data mdpi.comnih.gov. For this compound, computational NMR studies would predict the characteristic chemical shifts for each proton and carbon atom in the molecule, taking into account the electronic environment influenced by the ethoxy and amino groups. Such predictions can help differentiate between various possible isomers or confirm the structure of synthesized compounds.
Table 3: Typical Output of NMR Chemical Shift Prediction (Illustrative)
| Nucleus | Atom Position (Example) | Predicted Chemical Shift (ppm) | Method Used (Example) |
| ¹H | Aromatic H (2, 4, 6) | 6.0 - 6.5 | GIAO/DFT/B3LYP/6-31G(d) |
| ¹H | Ethoxy CH₂ | 3.8 - 4.2 | GIAO/DFT/B3LYP/6-31G(d) |
| ¹H | Ethoxy CH₃ | 1.2 - 1.5 | GIAO/DFT/B3LYP/6-31G(d) |
| ¹³C | Aromatic C (1, 3, 5) | 155 - 160 | GIAO/DFT/B3LYP/6-31G(d) |
| ¹³C | Aromatic C (2, 4, 6) | 95 - 100 | GIAO/DFT/B3LYP/6-31G(d) |
| ¹³C | Ethoxy CH₂ | 63 - 68 | GIAO/DFT/B3LYP/6-31G(d) |
| ¹³C | Ethoxy CH₃ | 14 - 16 | GIAO/DFT/B3LYP/6-31G(d) |
Note: The predicted chemical shifts are representative values for similar functional groups and aromatic systems. Actual predicted values for this compound would depend on the specific computational software, functional, and basis set employed.
Structure Activity Relationship Sar Studies
Investigation of Substituent Effects on Chemical Behavior
The chemical behavior of aromatic compounds, particularly anilines, is significantly influenced by the nature and position of substituents on the aromatic ring. In 3,5-diethoxyaniline, the two ethoxy (-OCH₂CH₃) groups are positioned meta to the amino (-NH₂) group. Ethoxy groups are generally considered electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, but they also exert an electron-withdrawing inductive effect (-I effect) due to the electronegativity of oxygen. For meta-positioned substituents, the inductive effect typically dominates over the resonance effect, leading to a net electron-withdrawing influence on the ring's electron density, albeit weaker than strongly withdrawing groups like nitro (-NO₂) lasalle.edulibretexts.orgafit.edu.
The amino group in aniline (B41778) is a strong activating and ortho, para-directing substituent in electrophilic aromatic substitution reactions due to its potent electron-donating resonance effect. The presence of two meta-positioned ethoxy groups in this compound modifies the electron density distribution of the aromatic ring. Compared to unsubstituted aniline, the meta-ethoxy groups exert a net electron-withdrawing effect via induction, which can slightly decrease the electron density on the ring. This effect can influence the basicity of the amino group, making it slightly less basic than aniline itself, as the electron-donating capacity of the amino group is somewhat counteracted by the inductive withdrawal from the ethoxy substituents.
The relative basicity of aniline derivatives is often quantified by their pKa values. Electron-donating substituents generally increase the pKa (making the amine more basic), while electron-withdrawing substituents decrease it. For ethoxy groups, their position is critical: para-ethoxy groups strongly increase basicity due to resonance donation, while meta-ethoxy groups primarily exert an inductive effect, leading to a less pronounced impact on basicity, often a slight decrease compared to aniline.
| Substituent | Position | Primary Electronic Effect | Impact on Aniline Basicity (pKa) | Example pKa of Aniline Derivative |
| H (unsubstituted) | N/A | N/A | ~4.6 (Aniline) | 4.6 |
| -OCH₂CH₃ (Ethoxy) | ortho | +R, -I | Slight increase (resonance donation) | ~4.7-4.8 (e.g., 2-ethoxyaniline) |
| -OCH₂CH₃ (Ethoxy) | meta | -I (dominant) | Slight decrease (inductive withdrawal) | ~4.1-4.2 (e.g., 3-ethoxyaniline) |
| -OCH₂CH₃ (Ethoxy) | para | +R (dominant) | Significant increase (resonance donation) | ~4.8-4.9 (e.g., 4-ethoxyaniline) |
| -OCH₂CH₃ (Ethoxy) x2 | 3,5 | -I (net) / Weak +R | Slight decrease (relative to aniline) | ~4.1-4.2 (this compound) |
| -OCH₃ (Methoxy) | para | +R (dominant) | Significant increase | ~4.8-4.9 (4-methoxyaniline) |
| -NO₂ (Nitro) | para | -R, -I | Significant decrease | ~1.0 (4-nitroaniline) |
Note: pKa values are approximate and can vary slightly depending on experimental conditions and measurement methods afit.edu. The effects described are general principles of substituent effects on aromatic systems lasalle.edulibretexts.org.
These electronic effects also influence the reactivity of the aromatic ring in electrophilic substitution reactions. While the amino group strongly activates the ortho and para positions, the meta-ethoxy groups' inductive withdrawal can moderate this activation. The steric bulk of the ethoxy groups may also play a minor role in directing substitution, particularly at positions adjacent to them.
SAR in Functional Derivative Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science, aiming to understand how variations in a molecule's structure correlate with its biological activity or physical properties. By systematically modifying a lead compound and observing the resulting changes in activity, researchers can identify key structural features (pharmacophores) responsible for the desired effect and optimize the molecule for potency, selectivity, and other desirable characteristics mdpi.comrsc.orgrsc.org.
Modifications to the Amino Group: Acylation, alkylation, or conversion to other nitrogen-containing functionalities can drastically alter polarity, hydrogen bonding capabilities, and electronic properties, thereby affecting target binding or chemical reactivity.
Substitution on the Aromatic Ring: Introducing additional substituents at the remaining positions (2, 4, 6) would allow exploration of steric and electronic effects. For instance, adding electron-withdrawing groups might decrease basicity and alter interaction profiles, while electron-donating groups could enhance them.
Extension of the Molecular Scaffold: Using this compound as a building block to create larger, more complex molecules, where the diethoxyphenylamine unit contributes specific electronic or lipophilic properties.
An illustrative example of SAR principles in functional derivative design can be seen in studies of kinase inhibitors. Research into inhibitors of kinases like ERK1/2 has explored the impact of substituent placement on phenyl rings. For instance, in a series of thiazolidine-2,4-dione derivatives, the position of an ethoxy group on a benzylidene moiety was found to be critical for activity nih.gov. Shifting an ethoxy substituent from the para-position to the ortho-position on the phenyl ring significantly improved functional activities, suggesting that the precise spatial arrangement and electronic contribution of the ethoxy group are key determinants of target interaction. Furthermore, the introduction of electron-withdrawing groups, such as nitro (-NO₂), at certain positions abolished activity, highlighting the importance of electron-donating or neutral substituents for optimal binding.
| Compound Identifier | Structural Modification (Phenyl Ring) | Target | IC₅₀ Value (μM) | Implied SAR Finding |
| 76 (Parent) | 5-(4-ethoxy-benzylidene) | Rsk1 phosphorylation | ~50 | Baseline activity |
| 1c | 5-(2-ethoxy-benzylidene) | Rsk1 phosphorylation | < 50 (improved) | Ortho-ethoxy enhances activity |
| 1f | 5-(3-nitro-benzylidene) | Rsk1 phosphorylation | Abolished inhibition | Electron-withdrawing groups (meta-NO₂) detrimental |
| 1j | 5-(4-chloro-benzylidene) | Rsk1 phosphorylation | Similar to 76 | Halogen substitution can have varied effects |
Note: Data adapted from nih.gov. IC₅₀ values represent the concentration required to inhibit a specific biological process by 50%. These findings demonstrate how subtle structural changes, such as the position of an ethoxy group or the nature of a substituent, can profoundly impact biological activity, guiding the design of more effective derivatives.
By applying such SAR principles, researchers can rationally design novel compounds that leverage the structural and electronic properties of the this compound scaffold to achieve desired functional outcomes.
Q & A
Q. What are the standard synthetic routes for 3,5-Diethoxyaniline, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, ethoxy groups can be introduced via Williamson ether synthesis using 3,5-dihydroxyaniline and ethyl bromide under basic conditions. Optimizing stoichiometry (e.g., excess ethylating agent) and reaction temperature (80–100°C) improves yields. Characterization via (e.g., aromatic protons at δ 6.2–6.8 ppm) and HPLC (purity >98%) is critical .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : Use a combination of:
- Spectroscopy : (to confirm ethoxy substituents), FT-IR (N-H stretch at ~3400 cm).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- Mass Spectrometry : ESI-MS to confirm molecular weight (CHNO, MW 181.23 g/mol) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Adhere to SDS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation) of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Introducing halogens (e.g., Cl, F) at the para position enhances electrophilicity for Suzuki-Miyaura couplings. For example, 3,5-diethoxy-4-fluoroaniline reacts with aryl boronic acids using Pd(PPh) catalyst (yields >75%). Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .
Q. What strategies mitigate instability issues of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Use buffered solutions (pH 6–8) to prevent de-ethoxylation.
- Oxidative Stability : Add antioxidants like BHT (0.1% w/w) during storage.
- Light Sensitivity : Conduct reactions under inert atmosphere (N/Ar) .
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound derivatives for material science applications?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to analyze HOMO-LUMO gaps, charge distribution, and conjugation effects. For instance, ethoxy groups lower the LUMO energy, enhancing electron transport in organic semiconductors .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
